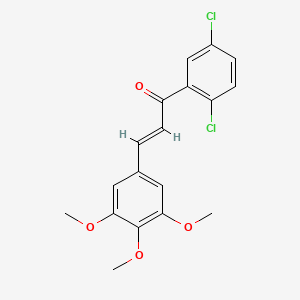![molecular formula C22H22ClN3O3 B3015817 1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775471-63-0](/img/structure/B3015817.png)
1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is a complex organic compound. It contains several functional groups, including a piperidine ring, a methoxyphenyl group, an oxadiazole ring, and a chlorobenzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring might be formed through a Mannich reaction . The oxadiazole ring could be formed through a cyclization reaction . The chlorobenzoyl group could be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would introduce some three-dimensionality into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might be susceptible to nucleophilic attack, while the chlorobenzoyl group might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and chlorobenzoyl groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Molecular Structure and Crystallography
- Structural Analysis : In a study focusing on compounds with structural similarities, the coordination and conformation within the molecular structure were analyzed. For instance, a compound with a piperidine ring and 1,2,4-oxadiazole displayed specific geometric properties in its crystal structure, highlighting the significance of these components in determining molecular shape and bonding characteristics (Kritchenkov et al., 2013).
Synthetic Chemistry and Compound Derivatives
- Synthesis of Derivatives : Research has been conducted on synthesizing various derivatives of compounds containing the 1,2,4-oxadiazole and piperidine components. These studies are crucial for exploring the chemical versatility and potential applications of these compounds in different domains, such as medicinal chemistry (Rao et al., 2014).
Potential Pharmacological Activities
- Antimicrobial Activities : Some studies have investigated the antimicrobial properties of compounds with 1,2,4-oxadiazole and piperidine. These findings are significant in the context of drug discovery and the development of new antimicrobial agents (Bektaş et al., 2007).
Applications in Drug Design
- Drug Design and Molecular Docking : The properties of compounds like 1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have been explored for their relevance in drug design. Molecular docking studies and structural analyses contribute to understanding how these compounds can interact with biological targets, which is crucial for developing new pharmaceuticals (Karayel, 2021).
Biological Evaluation and Activity Studies
- Biological Evaluation : Research has also been done on the synthesis and biological evaluation of derivatives, including their antibacterial and anthelmintic activities. This highlights the potential of such compounds in therapeutic applications (Sanjeevarayappa et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-7-3-4-16(14-19)21-24-20(29-25-21)12-15-8-10-26(11-9-15)22(27)17-5-2-6-18(23)13-17/h2-7,13-15H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVALOMJFUCDJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3015735.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B3015739.png)

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)
![ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3015746.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3015751.png)
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)
![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)
![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)
![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)
![2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclohexyl}acetic acid](/img/structure/B3015757.png)